molecular formula C13H26N2O B3147255 1-(1,4-Diazepan-1-YL)octan-1-one CAS No. 61903-17-1

1-(1,4-Diazepan-1-YL)octan-1-one

Cat. No.: B3147255
CAS No.: 61903-17-1
M. Wt: 226.36 g/mol
InChI Key: WEAWKCSUTRFBHY-UHFFFAOYSA-N
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Description

1-(1,4-Diazepan-1-YL)octan-1-one is a chemical compound belonging to the class of diazepanes. It is characterized by the presence of a seven-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,4-Diazepan-1-YL)octan-1-one can be synthesized through several methods. One common approach involves the intramolecular asymmetric reductive amination of aminoketones using imine reductases. This method provides high enantioselectivity and efficiency . Another method involves the intermolecular amphoteric diamination of allenes to access racemic 1,4-diazepanes in one step .

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalytic processes due to their efficiency and environmental benefits. Enzymatic methods, such as those using imine reductases, are preferred for their ability to produce optically pure compounds without the need for heavy metal catalysts or halogenated solvents .

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Diazepan-1-YL)octan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-(1,4-Diazepan-1-YL)octan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,4-Diazepan-1-YL)octan-1-one involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

1-(1,4-Diazepan-1-YL)octan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to other diazepanes .

Properties

IUPAC Name

1-(1,4-diazepan-1-yl)octan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-2-3-4-5-6-8-13(16)15-11-7-9-14-10-12-15/h14H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAWKCSUTRFBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655441
Record name 1-(1,4-Diazepan-1-yl)octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61903-17-1
Record name 1-(Hexahydro-1H-1,4-diazepin-1-yl)-1-octanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61903-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,4-Diazepan-1-yl)octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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